molecular formula C14H22N2 B2563582 (1-Benzylazepan-3-yl)methanamine CAS No. 1780225-11-7

(1-Benzylazepan-3-yl)methanamine

Cat. No.: B2563582
CAS No.: 1780225-11-7
M. Wt: 218.344
InChI Key: GKDRMOQJXZGUAV-UHFFFAOYSA-N
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Description

(1-Benzylazepan-3-yl)methanamine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.344. The purity is usually 95%.
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Scientific Research Applications

Biased Agonists for Serotonin Receptors

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to "(1-Benzylazepan-3-yl)methanamine", were designed as biased agonists of serotonin 5-HT1A receptors. These compounds showed potential as antidepressant drug candidates due to their high selectivity and efficacy in stimulating ERK1/2 phosphorylation, suggesting their promise in addressing depressive disorders without the side effects associated with non-selective serotonin receptor activation (Sniecikowska et al., 2019).

Antimicrobial Agents

Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, sharing a core structural motif with "this compound", were synthesized and showed variable degrees of antibacterial and antifungal activity. This suggests their potential use as lead compounds in the development of new antimicrobial agents (Visagaperumal et al., 2010).

Catalytic and Synthetic Applications

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, demonstrating their utility in catalysis and organic synthesis. These compounds show good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Surface Passivation in Photovoltaic Cells

Benzylamine, a compound related to "this compound", has been used as a surface passivation molecule for perovskites, improving their moisture-resistance and enhancing electronic properties. This application is crucial in the development of high-efficiency and air-stable photovoltaic cells (Wang et al., 2016).

Corrosion Inhibition

Amino acid compounds derived from the structural framework of "this compound" have been studied as inhibitors for steel corrosion in acidic solutions. These compounds demonstrated efficacy in reducing corrosion, indicating their potential as eco-friendly corrosion inhibitors (Yadav et al., 2015).

Properties

IUPAC Name

(1-benzylazepan-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-10-14-8-4-5-9-16(12-14)11-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDRMOQJXZGUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780225-11-7
Record name (1-benzylazepan-3-yl)methanamine
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